molecular formula C22H24N4O6S B6548208 ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate CAS No. 946261-25-2

ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

Número de catálogo: B6548208
Número CAS: 946261-25-2
Peso molecular: 472.5 g/mol
Clave InChI: NNSCXKMQIYLFAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a dioxopyrimidine core modified with a methoxymethyl substituent at position 6 and a sulfanyl-acetamido benzoate side chain. This compound is of interest due to its structural complexity, which combines a heterocyclic scaffold with functional groups (sulfanyl, acetamido, and ester) that are often associated with bioactivity, such as kinase inhibition or epigenetic modulation .

Propiedades

IUPAC Name

ethyl 4-[[2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-5-32-21(29)13-6-8-15(9-7-13)24-16(27)12-33-18-14(11-31-4)10-23-19-17(18)20(28)26(3)22(30)25(19)2/h6-10H,5,11-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCXKMQIYLFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffold

The pyrido[2,3-d]pyrimidine core of the target compound shares similarities with other pyrimidine derivatives, such as 6-amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ().

Sulfanyl Functionalization

The sulfanyl (-S-) group in the target compound is structurally analogous to 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). However, the benzylsulfanyl group in the latter is simpler, lacking the acetamido benzoate extension. This difference may influence solubility and binding kinetics .

Substituent Analysis
  • Methoxymethyl Group: The methoxymethyl substituent at position 6 is unique compared to other pyrido[2,3-d]pyrimidines, which often feature methyl or amino groups. This modification could enhance metabolic stability or alter steric interactions .
  • Acetamido Benzoate Side Chain : Similar acetamido linkages are observed in benzothiazole derivatives like 2-acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (). However, the benzoate ester in the target compound introduces distinct physicochemical properties, such as increased lipophilicity .

Table 1: Structural Comparison of Key Features

Compound Name Core Structure Sulfanyl Group Key Substituents Reference
Target Compound Pyrido[2,3-d]pyrimidine Yes Methoxymethyl, Acetamido Benzoate
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidinone Yes Benzylsulfanyl
Aglaithioduline (SAHA analog) Hydroxamic acid No Aliphatic chain, Hydroxamate
Kinase Inhibition Potential

The pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition, as seen in pyrimido[4,5-d]pyrimidine CDK2 inhibitors (). While direct data on the target compound’s activity is unavailable, structural analogs with sulfanyl groups have shown moderate inhibitory effects on cyclin-dependent kinases (CDKs) .

Epigenetic Modulation

The acetamido benzoate moiety may confer histone deacetylase (HDAC) inhibitory activity, similar to aglaithioduline, which shares ~70% structural similarity with SAHA (a known HDAC inhibitor) based on Tanimoto coefficient analysis ().

Table 2: Bioactivity Profile Comparison

Compound Name Biological Target Predicted Activity Similarity Index (Tanimoto) Reference
Target Compound Kinases/HDACs Moderate N/A
Aglaithioduline HDAC8 High 70% vs. SAHA
Benzylsulfanyl Pyrimidinone CDK2 Low-Moderate N/A

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The target compound’s ester group and methoxymethyl substituent likely increase logP compared to simpler sulfanyl-pyrimidines (e.g., ’s compound 2), suggesting better membrane permeability but lower aqueous solubility .

Metabolic Stability

The methoxymethyl group may reduce oxidative metabolism, a common issue with methyl-substituted heterocycles. This hypothesis aligns with QSAR models emphasizing substituent effects on metabolic clearance () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.